molecular formula C10H11NO2 B598404 methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate CAS No. 199604-16-5

methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate

Cat. No.: B598404
CAS No.: 199604-16-5
M. Wt: 177.203
InChI Key: JJIZKBSNCVIUQT-YRNVUSSQSA-N
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Description

methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a methyl-substituted phenyl ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with methyl carbamate in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C.

Another method involves the use of a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of methyl [(E)-(4-methylphenyl)methylene]carbamate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring.

    Reduction: Amines and other reduced forms of the carbamate group.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl [(E)-(4-methylphenyl)methylene]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl carbamate: A simpler ester of carbamic acid with similar chemical properties.

    Phenyl carbamate: Another carbamate derivative with a phenyl group.

    Ethyl carbamate: An ester of carbamic acid with an ethyl group.

Uniqueness

methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate is unique due to its specific structure, which includes a methyl-substituted phenyl ring and a methylene bridge. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other carbamates may not fulfill .

Properties

CAS No.

199604-16-5

Molecular Formula

C10H11NO2

Molecular Weight

177.203

IUPAC Name

methyl (NE)-N-[(4-methylphenyl)methylidene]carbamate

InChI

InChI=1S/C10H11NO2/c1-8-3-5-9(6-4-8)7-11-10(12)13-2/h3-7H,1-2H3/b11-7+

InChI Key

JJIZKBSNCVIUQT-YRNVUSSQSA-N

SMILES

CC1=CC=C(C=C1)C=NC(=O)OC

Synonyms

Carbamic acid, N-[(4-methylphenyl)methylene]-, methyl ester

Origin of Product

United States

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